3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
CAS No.: 862829-50-3
Cat. No.: VC6364385
Molecular Formula: C26H22N4O2S2
Molecular Weight: 486.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862829-50-3 |
|---|---|
| Molecular Formula | C26H22N4O2S2 |
| Molecular Weight | 486.61 |
| IUPAC Name | 3-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C26H22N4O2S2/c31-22(20-11-5-2-6-12-20)18-33-25-28-27-24(29(25)16-15-19-9-3-1-4-10-19)17-30-21-13-7-8-14-23(21)34-26(30)32/h1-14H,15-18H2 |
| Standard InChI Key | AUCIQAXUGRWBIX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Introduction
Structural Overview
The compound is characterized by the following features:
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Core Structure: It contains a benzo[d]thiazol-2(3H)-one moiety, which is known for its bioactive properties.
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Substituents: The molecule is functionalized with a 1,2,4-triazole ring substituted at the 5-position with a (2-oxo-2-phenylethyl)thio group and at the 4-position with a phenethyl group.
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Linkage: The triazole ring is connected to the benzothiazole via a methyl bridge.
These structural components suggest potential pharmacological activity due to the presence of sulfur and nitrogen heteroatoms, which are often involved in biological interactions.
General Synthetic Strategy
The synthesis of such compounds typically involves:
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Formation of the Benzothiazole Core: This is achieved through cyclization reactions involving o-aminothiophenols and carboxylic acid derivatives.
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Triazole Ring Synthesis: The 1,2,4-triazole is commonly synthesized via cyclization of hydrazide intermediates with carbon disulfide or other electrophiles.
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Functionalization: The introduction of substituents like (2-oxo-2-phenylethyl)thio groups is achieved through nucleophilic substitution or thiolation reactions.
Example Protocol
While specific protocols for this compound are not directly available in the provided results, similar compounds have been synthesized using:
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Refluxing hydrazides with carbon disulfide and alkyl halides in ethanol.
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Coupling reactions involving thiols and haloaryl intermediates.
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as C=O, C-S, and N-H bonds.
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X-ray Crystallography: Provides detailed three-dimensional structural information if single crystals are available.
Potential Applications
Compounds containing benzothiazole and triazole moieties have been extensively studied for their diverse biological activities:
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Antimicrobial Activity: Both benzothiazole and triazole derivatives exhibit potent antibacterial and antifungal properties by targeting microbial enzymes or membranes.
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Anticancer Potential: These compounds can inhibit cancer cell proliferation through mechanisms like DNA intercalation or enzyme inhibition.
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Anti-inflammatory Effects: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation.
Supporting Evidence
For example:
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Studies on similar triazole derivatives have shown significant antimicrobial activity against gram-positive and gram-negative bacteria .
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Benzothiazoles are known for their anticancer properties due to their ability to bind to DNA or interfere with cell signaling pathways .
Research Directions
Future research on this compound could focus on:
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In Vitro Studies: Testing its activity against bacterial strains or cancer cell lines.
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Molecular Docking: Predicting binding affinities for target enzymes like kinases or proteases.
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SAR Analysis: Studying structure-activity relationships to optimize biological activity.
This compound's intricate structure and functional diversity make it a promising candidate for pharmaceutical research targeting multiple diseases. Further experimental validation will be essential to unlock its full potential in medicinal chemistry.
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